molecular formula C13H21N3O2 B1318926 tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate CAS No. 158654-96-7

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No. B1318926
CAS RN: 158654-96-7
M. Wt: 251.32 g/mol
InChI Key: UTUVUXYKFFKIKP-UHFFFAOYSA-N
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Description

“tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H21N3O2 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate” is represented by the formula C13H21N3O2 . The InChI code for this compound is 1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-10(5-9-16)11-14-6-7-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.33 . It is a solid substance and should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Intermediate Role

Tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an essential component in crizotinib, a drug used in cancer treatment (Kong et al., 2016). Additionally, it has been employed in the development of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another intermediate for small molecule anticancer drugs, showcasing its versatility in drug synthesis (Zhang et al., 2018).

Role in Synthesis of Chemosensors

This compound has been utilized in the synthesis of fluorescent imidazole-based chemosensors. These chemosensors are used for the reversible detection of cyanide and mercury ions, demonstrating its application in environmental monitoring and safety (Emandi et al., 2018).

Application in Radioprotection Drug Development

A study on the synthesis and characterization of novel chiral nitronyl nitroxyl radicals, which included derivatives of tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate, explored its potential in developing radioprotection drugs. These drugs could potentially mitigate the effects of radiation exposure (Qin et al., 2009).

Contributions to Organic Chemistry Research

In organic chemistry, this compound has been used in various studies, such as the preparation of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, an anti-cancer drug (Wang et al., 2015). It has also been involved in the study of 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, contributing to the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-10(5-9-16)11-14-6-7-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVUXYKFFKIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591212
Record name tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate

CAS RN

158654-96-7
Record name tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Palladium on carbon (10 wt %, 0.100 g) was added to a solution tert-butyl 4-(1H-imidazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.300 g, 1.20 mmol) in ethanol (20 mL), and the mixture stirred under a hydrogen atmosphere at room temperature for 2 h. The reaction mixture was filtered, and the filtrate was concentrated under vacuum to afford tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate (0.300 g, 99%) as an off-white solid. MS (ESI, pos. ion) m/z 252 [M+H]+.
Name
tert-butyl 4-(1H-imidazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-(1H-imidazol-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (7.5 g) and palladium on carbon (10%, 1 g) in ethanol (150 mL) was hydrogenated at 30 psi overnight. The catalyst was removed by filtration through celite and the filtrate was evaporated to give tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate (7.5 g).
Name
tert-butyl 4-(1H-imidazol-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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